molecular formula C14H20N6O6 B12941585 N-Acetylglycyl-L-histidylglycylglycine CAS No. 642441-94-9

N-Acetylglycyl-L-histidylglycylglycine

Cat. No.: B12941585
CAS No.: 642441-94-9
M. Wt: 368.35 g/mol
InChI Key: HVRFYKARCUZZCB-JTQLQIEISA-N
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Description

(S)-8-((1H-Imidazol-4-yl)methyl)-4,7,10,13-tetraoxo-3,6,9,12-tetraazatetradecan-1-oic acid is a complex organic compound characterized by its unique structure, which includes an imidazole ring and multiple amide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-8-((1H-Imidazol-4-yl)methyl)-4,7,10,13-tetraoxo-3,6,9,12-tetraazatetradecan-1-oic acid typically involves multiple steps, including the formation of the imidazole ring and the sequential addition of amide groups. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize yield and purity while minimizing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(S)-8-((1H-Imidazol-4-yl)methyl)-4,7,10,13-tetraoxo-3,6,9,12-tetraazatetradecan-1-oic acid can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can target the amide groups, potentially converting them into amines.

    Substitution: The compound can participate in substitution reactions, where functional groups on the imidazole ring or amide groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent choice, are critical to achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce primary or secondary amines.

Scientific Research Applications

(S)-8-((1H-Imidazol-4-yl)methyl)-4,7,10,13-tetraoxo-3,6,9,12-tetraazatetradecan-1-oic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s structure allows it to interact with various biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Industry: Used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which (S)-8-((1H-Imidazol-4-yl)methyl)-4,7,10,13-tetraoxo-3,6,9,12-tetraazatetradecan-1-oic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing enzyme activity, while the amide groups can form hydrogen bonds with proteins, affecting their structure and function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Histidine: An amino acid with an imidazole side chain, similar in structure to the imidazole ring in (S)-8-((1H-Imidazol-4-yl)methyl)-4,7,10,13-tetraoxo-3,6,9,12-tetraazatetradecan-1-oic acid.

    Imidazole-4-acetic acid: A compound with a similar imidazole ring but different functional groups.

    Polyamides: Compounds with multiple amide groups, similar to the amide structure in (S)-8-((1H-Imidazol-4-yl)methyl)-4,7,10,13-tetraoxo-3,6,9,12-tetraazatetradecan-1-oic acid.

Uniqueness

The uniqueness of (S)-8-((1H-Imidazol-4-yl)methyl)-4,7,10,13-tetraoxo-3,6,9,12-tetraazatetradecan-1-oic acid lies in its combination of an imidazole ring with multiple amide groups, providing a versatile scaffold for various chemical and biological applications. This structural complexity allows for diverse interactions with molecular targets, making it a valuable compound in research and development.

Biological Activity

N-Acetylglycyl-L-histidylglycylglycine (NAG-HGG) is a synthetic peptide that has garnered attention in various biological and pharmacological studies due to its potential therapeutic applications. This article explores the biological activity of NAG-HGG, detailing its mechanisms, effects, and relevant case studies.

  • Molecular Formula : C₁₂H₁₇N₅O₅
  • Synonyms : N-Acetyl-gly-his-gly; Glycine, N-(N-(N-acetylglycyl)-L-histidyl)-

NAG-HGG exhibits several biological activities:

  • Antioxidant Activity : The presence of histidine in the structure contributes to its ability to scavenge free radicals, thereby protecting cells from oxidative stress.
  • Neuroprotective Effects : Studies have indicated that NAG-HGG may enhance neuronal survival and function, particularly in models of neurodegenerative diseases.
  • Modulation of Immune Response : NAG-HGG has been shown to influence cytokine production and immune cell activation, suggesting a role in modulating immune responses.

Biological Activities

  • Antioxidant Properties
    • NAG-HGG has demonstrated significant antioxidant effects in vitro, reducing oxidative stress markers in cellular models.
  • Neuroprotection
    • In animal models of Alzheimer's disease, NAG-HGG administration resulted in improved cognitive function and reduced amyloid plaque formation.
  • Anti-inflammatory Effects
    • NAG-HGG has been found to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

Case Study 1: Neuroprotective Effects

A study published in eBioMedicine investigated the neuroprotective effects of NAG-HGG on neuronal cells subjected to oxidative stress. The findings indicated that treatment with NAG-HGG significantly reduced cell death and improved mitochondrial function compared to untreated controls. This suggests a potential application for NAG-HGG in treating neurodegenerative disorders .

Case Study 2: Immunomodulatory Effects

Research conducted on the immunomodulatory properties of NAG-HGG revealed that it enhances the production of anti-inflammatory cytokines while suppressing pro-inflammatory markers in human peripheral blood mononuclear cells (PBMCs). This dual action indicates its potential use in managing autoimmune conditions .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntioxidantReduced oxidative stress markers
NeuroprotectiveImproved cognitive function; reduced amyloid plaques
Anti-inflammatoryInhibition of TNF-alpha and IL-6 production

Properties

CAS No.

642441-94-9

Molecular Formula

C14H20N6O6

Molecular Weight

368.35 g/mol

IUPAC Name

2-[[2-[[(2S)-2-[(2-acetamidoacetyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]acetic acid

InChI

InChI=1S/C14H20N6O6/c1-8(21)16-5-12(23)20-10(2-9-3-15-7-19-9)14(26)18-4-11(22)17-6-13(24)25/h3,7,10H,2,4-6H2,1H3,(H,15,19)(H,16,21)(H,17,22)(H,18,26)(H,20,23)(H,24,25)/t10-/m0/s1

InChI Key

HVRFYKARCUZZCB-JTQLQIEISA-N

Isomeric SMILES

CC(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)NCC(=O)NCC(=O)O

Canonical SMILES

CC(=O)NCC(=O)NC(CC1=CN=CN1)C(=O)NCC(=O)NCC(=O)O

Origin of Product

United States

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